molecular formula C16H11FN2O2S B2698159 2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid CAS No. 554404-23-8

2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid

Cat. No.: B2698159
CAS No.: 554404-23-8
M. Wt: 314.33
InChI Key: RQJQIXQJZZVSEW-UHFFFAOYSA-N
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Description

2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid is a chemical compound with the molecular formula C16H11FN2O2S and a molecular weight of 314.33 g/mol This compound is characterized by the presence of a phthalazinyl group, a fluorophenyl group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid typically involves the following steps:

    Formation of the Phthalazinyl Intermediate: The phthalazinyl group is synthesized through a series of reactions starting from phthalic anhydride and hydrazine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Sulfanylacetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques and appropriate reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phthalazinyl group can be reduced under specific conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phthalazinyl derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The phthalazinyl group is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the sulfanylacetic acid moiety contributes to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}acetic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-{[4-(4-Bromophenyl)phthalazin-1-yl]sulfanyl}acetic acid: Similar structure but with a bromine atom instead of a fluorine atom.

    2-{[4-(4-Methylphenyl)phthalazin-1-yl]sulfanyl}acetic acid: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)phthalazin-1-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2S/c17-11-7-5-10(6-8-11)15-12-3-1-2-4-13(12)16(19-18-15)22-9-14(20)21/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJQIXQJZZVSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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